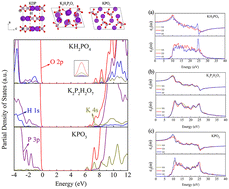Hybrid density functional theory calculations for surface damaged phosphate products of laser irradiated KDP crystals
CrystEngComm Pub Date: 2023-12-04 DOI: 10.1039/D3CE00922J
Abstract
Laser induced damage sites on the surface of a KDP crystal component tend to grow with subsequent laser irradiation, which substantially decrease the lifetime of these optics. The structural investigation suggests that this may be related to the surface damage products of the crystals. In this work, the differences in the crystal structures, electronic properties and optical absorption between the KDP crystal and its surface laser-induced decomposition products K2H2P2O7 and KPO3 are investigated by using first-principles calculations. The theoretical results show that the nonlinear optical active units of KDP crystals are disrupted after irradiation dehydration to K2H2P2O7 and KPO3, which leads to the optical properties at the surface damage being deteriorated. In terms of the electronic structure, the dehydration products K2H2P2O7 and KPO3 have a shorter band gap compared with the KDP crystal. In addition, K2H2P2O7 and KPO3 have a wider optical absorption band than that of the KDP crystal and introduce more ultraviolet absorption in the optical elements. Compared to polycrystalline KDP at the bulk damage sites, the dehydration products at the surface damage increase the ultraviolet absorption of the crystals and cause the surface damage to continually grow under subsequent irradiation, whereas the bulk damage does not continue to increase in subsequent laser irradiation.


Recommended Literature
- [1] Simultaneous determinations in flow injection analysis. A review
- [2] Convergent approach to complex spirocyclic pyrans: practical synthesis of the oxa-pinnaic acid core†
- [3] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [4] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [5] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [6] Back cover
- [7] Mechanical behaviour and formation process of silkworm silk gut
- [8] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [9] First hyperpolarizability of water at the air–vapor interface: a QM/MM study questions standard experimental approximations†
- [10] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 12025-32-0









